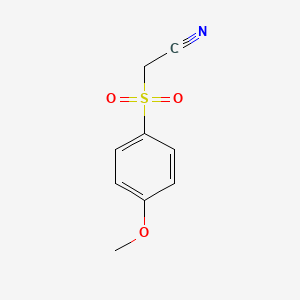

2-(4-Methoxybenzenesulfonyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Methoxybenzenesulfonyl)acetonitrile” is a chemical compound with the molecular formula C9H9NO3S and a molecular weight of 211.24 . It is also known as “(4-methoxyphenyl)sulfonyl]acetonitrile” or "Acetonitrile, 2-[(4-methoxyphenyl)sulfonyl]-" .

Molecular Structure Analysis

The molecular structure of “2-(4-Methoxybenzenesulfonyl)acetonitrile” consists of a methoxybenzene group (an aromatic ring with a methoxy group attached) and a sulfonyl group attached to an acetonitrile group . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Methoxybenzenesulfonyl)acetonitrile” are not available, acetonitrile is known to participate in a variety of chemical reactions. For example, acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .Wissenschaftliche Forschungsanwendungen

Versatile Sulfonating Agents

4-Methoxybenzenesulfonyl chloride, a related compound to 2-(4-Methoxybenzenesulfonyl)acetonitrile, is highlighted for its versatility as a sulfonating agent. It is useful for the preparation of sulfonamides and serves as an N-protecting group in various chemical reactions. This compound exhibits solubility in common organic solvents like acetone, acetonitrile, ethanol, methanol, and dioxane, and is available in solid form, being widely accessible at 98% purity. Its handling and storage precautions include corrosiveness and lachrymatory properties, requiring anhydrous conditions and fume hood use (Raheja & Johnson, 2001).

Catalysts in Organic Synthesis

Zirconium(IV) chloride has been employed as a Lewis acid catalyst in acetonitrile for the selective cleavage of p-methoxybenzyl (PMB) ethers and esters. This method is highlighted for its efficiency and tolerance to various sensitive protecting groups and substrates, including carbohydrates, terpenes, and amino acids, delivering products in good to high yields (Sharma, Reddy, & Krishna, 2003).

Reduction Reactions

An investigation into the reduction of 4-methoxybenzenediazonium ion by the tetrakis(acetonitrile)Cu(I) cation in aqueous acetonitrile has been conducted. The study proposes a mechanism where the diazonium ion associates with the hydrogenphosphate dianion, followed by reduction by Cu(I), leading to a variety of products. This research elucidates the reaction mechanism and product distribution under varying reactant proportions (Hanson et al., 2007).

Photophysical and Electrochemical Studies

Photophysical and electrochemical properties of methoxy-substituted stilbenes have been studied, showing that methoxy groups prolong the excited-state lifetime of the trans-stilbene chromophore in acetonitrile. These studies provide insights into the excited-state dynamics and reactivity of these compounds, which are of interest in the development of photochemical and photophysical applications (Roberts & Pincock, 2004).

Material Science and Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles, structurally related to 2-(4-Methoxybenzenesulfonyl)acetonitrile, have been evaluated as corrosion inhibitors for mild steel in acidic conditions. These compounds showed promising results, with one derivative achieving an inhibition efficiency of 97.83% at 100 mg/L concentration. This research contributes to the development of new, efficient corrosion inhibitors for industrial applications (Verma, Quraishi, & Singh, 2015).

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)sulfonylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-13-8-2-4-9(5-3-8)14(11,12)7-6-10/h2-5H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKDIKKGBGYFLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxybenzenesulfonyl)acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2845138.png)

![2-[(2-Methylcyclopropyl)formamido]acetic acid](/img/structure/B2845143.png)

![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2845144.png)

![2-[(2,2,2-Trifluoroethyl)amino]benzoic acid](/img/structure/B2845146.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2845157.png)

![1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2845161.png)